![molecular formula C26H24N2O2 B2688372 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-35-8](/img/structure/B2688372.png)
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a complex chemical compound featuring diverse functional groups that confer unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: This involves the hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Cyclopropanecarbonylation: Introduction of the cyclopropane ring is achieved via reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Biphenyl coupling: The 1,1'-biphenyl-4-carboxylic acid is coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial synthesis scales up using optimized conditions to ensure high yield and purity:
Hydrogenation: Performed in large reactors with continuous flow hydrogenation.
Carbonylation and Coupling: Utilize automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation: This compound undergoes oxidation reactions primarily at the tetrahydroquinoline ring, transforming it into quinoline derivatives.
Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation.
Substitution: The biphenyl moiety is subject to electrophilic aromatic substitution, allowing for diverse modifications.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic medium.
Reduction: H₂ gas with Pd/C as a catalyst.
Substitution: Reactions conducted using electrophiles like halogens in the presence of Lewis acids (e.g., AlCl₃).
Major Products
Oxidized quinoline derivatives.
Reduced amine variants.
Substituted biphenyl products with different functional groups.
科学的研究の応用
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide has various applications:
Chemistry: Used as an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: Aids in studying cellular processes due to its ability to interact with specific biological targets.
Medicine: Explored for its potential as a drug candidate in treating conditions like inflammation, cancer, and neurological disorders.
Industry: Applied in materials science for creating polymers and other advanced materials.
作用機序
Molecular Targets and Pathways
Enzyme inhibition: This compound can inhibit certain enzymes by binding to their active sites.
Receptor modulation: It interacts with specific cell receptors, altering signal transduction pathways.
Pathways: Modulates pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Unique Aspects
Cyclopropane ring: Confers unique conformational constraints, affecting biological activity.
Tetrahydroquinoline core: Provides a scaffold for diverse chemical modifications.
Biphenyl group: Enhances lipophilicity and membrane permeability.
Similar Compounds
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Similar structure with isoquinoline core.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-[1,1'-biphenyl]-4-carboxamide: Substitution at different positions on the tetrahydroquinoline ring.
N-(1-(cyclopropanecarbonyl)-quinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide: Lacks the tetrahydro component.
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups, making it a valuable molecule in various scientific and industrial fields.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUCDIEEXNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-(4-tert-butylbenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2688291.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)
![methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate](/img/structure/B2688295.png)
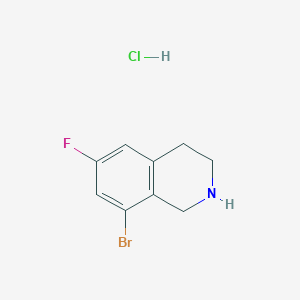
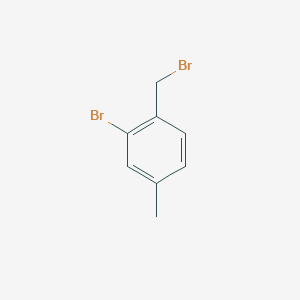
![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
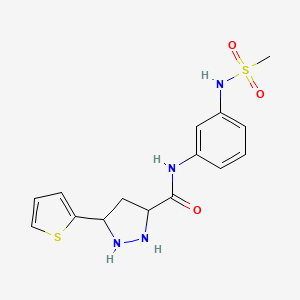
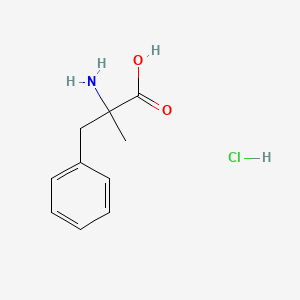
![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
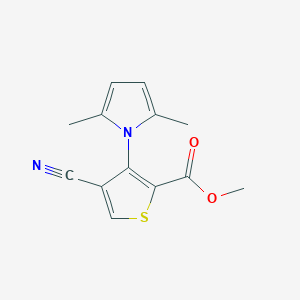
![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)
